molecular formula C10H11FN6O5 B14494845 Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)- CAS No. 64295-05-2

Uridine, 2'-deoxy-5-fluoro-4'-C-5H-tetrazol-5-yl-, (R)-

Cat. No.: B14494845
CAS No.: 64295-05-2
M. Wt: 314.23 g/mol
InChI Key: FCPSDIHEYJYLDL-UHFFFAOYSA-N
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Description

Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®-, also known as 5-Fluoro-2’-deoxyuridine, is a fluorinated pyrimidine analog. This compound is primarily recognized for its role as an antineoplastic agent, which means it is used in the treatment of cancer. It functions by inhibiting DNA synthesis, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- typically involves the fluorination of 2’-deoxyuridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

The major products formed from these reactions include various fluorinated uracil derivatives and other nucleoside analogs .

Scientific Research Applications

Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’-deoxy-5-fluoro-4’-C-5H-tetrazol-5-yl-, ®- is unique due to its specific fluorination pattern, which enhances its ability to inhibit thymidylate synthase. This makes it more effective in certain cancer treatments compared to its non-fluorinated counterparts .

Properties

CAS No.

64295-05-2

Molecular Formula

C10H11FN6O5

Molecular Weight

314.23 g/mol

IUPAC Name

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)-5-(5H-tetrazol-5-yl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11FN6O5/c11-4-2-17(9(21)12-7(4)20)6-1-5(19)10(3-18,22-6)8-13-15-16-14-8/h2,5-6,8,18-19H,1,3H2,(H,12,20,21)

InChI Key

FCPSDIHEYJYLDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)(CO)C3N=NN=N3)O

Origin of Product

United States

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